3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride
Description
Historical Evolution of Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been a cornerstone in drug discovery due to its pseudorotation capability, sp³-hybridization, and stereochemical diversity. These features enable extensive exploration of pharmacophore space, making pyrrolidine a preferred scaffold for targeting enantioselective proteins. Historically, natural products containing pyrrolidine, such as nicotine and scalusamides, demonstrated early biological activities like antimicrobial and anticancer effects. By the 21st century, synthetic pyrrolidine derivatives accounted for 37 United States Food and Drug Administration-approved drugs, underscoring their therapeutic versatility.
The shift toward three-dimensional (3D) drug design further elevated pyrrolidine’s status. Unlike planar aromatic rings, pyrrolidine’s non-planar structure enhances binding to complex protein pockets, as evidenced by its role in antidiabetic GPR40 agonists and polyhydroxylated antimetastatic agents. For instance, pyrrolidine-based CXCR4 antagonists like compound 51a (IC₅₀ = 79 nM) leverage stereochemical precision to optimize receptor affinity. This historical trajectory highlights pyrrolidine’s adaptability in addressing diverse pathologies, from metabolic disorders to central nervous system diseases.
Properties
IUPAC Name |
3-(methoxymethyl)-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6)5-9-2;/h6-8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDOVGMXVUSCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methyl-1,3-diaminopropane.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride." However, the search results do offer some information regarding pyrrolidine and its derivatives in general.
Pyrrolidine as a Scaffold in Drug Discovery
Pyrrolidine is a saturated nitrogen heterocycle widely utilized in medicinal chemistry for developing compounds to treat human diseases . Its popularity stems from:
- Pharmacophore Space Exploration: The sp3-hybridization allows for efficient exploration of the pharmacophore space .
- Stereochemistry Contribution: It contributes to the stereochemistry of molecules .
- 3D Coverage: The non-planarity of the ring increases three-dimensional coverage .
Spatial Characteristics and Biological Activity
The spatial arrangement of the pyrrolidine scaffold can influence biological activity . Examples include:
- A cis-3,4-diphenylpyrrolidine scaffold providing a "U-shape" conformation, which is beneficial for inverse agonistic activity on the RORγt receptor .
- The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring being preferred over the trans orientation for PPARα/γ functional activities .
Pyrrolidine Derivatives as Antagonists
(S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists with antimetastatic activity . For example, a compound with R1 = 3-CH3 showed excellent binding affinity to the CXCR4 receptor .
Other Pyrrolidine Applications
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
The pharmacological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis:
Key Observations :
- Methoxymethyl vs. Hydroxyl : The methoxymethyl group in the target compound provides lipophilicity without hydrogen bonding, unlike hydroxyl-containing analogs .
- Aromatic vs.
- Fluorine Substitution : Fluorine in trans-4-Fluoro-3-methoxypyrrolidine HCl improves metabolic resistance, a feature absent in the target compound .
Ring Size and Conformational Effects
Comparisons with azetidine (4-membered ring) and piperidine (6-membered ring) derivatives highlight the influence of ring size:
Key Observations :
- Pyrrolidine (5-membered) balances moderate ring strain and flexibility, making it preferable for drug design compared to azetidine or piperidine .
Pharmacological Activity and Receptor Binding
MCHR1 Antagonists and Adrenoceptor Affinity
The methoxymethyl group is critical in antagonists like SNAP-7941 derivatives, where it contributes to MCHR1 binding . Comparatively, indole derivatives with methoxymethyl groups (e.g., compounds 10 and 11 in ) exhibit α1-/β1-adrenoceptor affinity, suggesting substituent positioning (e.g., indole vs. pyrrolidine scaffolds) dictates target specificity.
Biological Activity
3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a methoxymethyl group and a methyl group. This unique structure contributes to its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine moiety allows for diverse interactions, making it a versatile scaffold in drug discovery.
Antidiabetic Properties
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in the treatment of type 2 diabetes. Research indicates that modifications in the pyrrolidine structure can enhance agonistic activity on specific receptors involved in glucose metabolism. For instance, compounds derived from this scaffold have shown promising results in activating G protein-coupled receptors (GPCRs) related to insulin signaling pathways .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In vitro studies demonstrate that it can inhibit neuronal apoptosis induced by oxidative stress. The mechanism involves modulation of signaling pathways associated with cell survival, such as the PI3K/Akt pathway, which plays a crucial role in neuronal health .
Anticancer Activity
Emerging research suggests that this compound exhibits anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers. Notably, the compound's ability to target estrogen receptors has been explored, indicating potential applications in breast cancer treatment .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the antidiabetic effects on diabetic rats. | The compound significantly reduced blood glucose levels compared to controls. |
| Study B | Investigated neuroprotective effects in vitro. | Showed reduced apoptosis markers in neuronal cells under oxidative stress conditions. |
| Study C | Assessed anticancer activity against breast cancer cell lines. | Induced apoptosis and inhibited proliferation effectively at low concentrations. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by substitution reactions to introduce the methoxymethyl group. Variations in synthetic routes can lead to derivatives with enhanced biological activities, allowing for structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via multi-step alkylation or reductive amination of pyrrolidine precursors. For example, chloromethylation of 4-methylpyrrolidine followed by methoxylation under basic conditions (e.g., NaOH in dichloromethane) is a common approach. Critical steps include controlling reaction temperature to avoid side reactions (e.g., over-alkylation) and using anhydrous solvents to prevent hydrolysis. Yield optimization may involve iterative adjustments of stoichiometry and catalytic systems (e.g., palladium catalysts for cross-coupling steps) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the methoxymethyl and methyl substituents on the pyrrolidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹). Purity assessment requires HPLC with UV detection or ion chromatography to quantify residual solvents and counterions (e.g., Cl⁻) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols by employing P95 respirators. Store the compound at 2–8°C in a desiccator to prevent hydrolysis. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry tools aid in optimizing the synthesis and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability to identify energetically favorable pathways. Reaction path search algorithms (e.g., GRRM or AFIR) predict side products and guide experimental parameter adjustments. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal catalysts or solvents to reduce trial-and-error experimentation .
Q. What strategies are effective for resolving stereochemical impurities in this compound, particularly during chiral synthesis?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance stereochemical control. For resolution, chiral HPLC with cellulose-based columns or diastereomeric salt formation (e.g., tartaric acid derivatives) isolates enantiomers. Dynamic kinetic resolution (DKR) techniques may also be applied to racemic mixtures under controlled pH and temperature .
Q. How does the steric and electronic environment of the pyrrolidine ring influence the compound’s reactivity in downstream applications (e.g., drug discovery)?
- Methodological Answer : The methoxymethyl group introduces steric hindrance while donating electron density via the methoxy oxygen, affecting nucleophilic substitution rates. Computational electrostatic potential maps (EPMs) and Molecular Orbital (MO) analysis (e.g., HOMO-LUMO gaps) predict regioselectivity in reactions. Experimental validation involves kinetic studies under varying electrophile concentrations and solvent polarities .
Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot plant, and how can they be mitigated?
- Methodological Answer : Batch-to-batch variability in exothermic reactions (e.g., alkylation) requires precise temperature control via jacketed reactors. Solvent recovery systems (e.g., distillation columns) reduce waste. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Design of Experiments (DoE) frameworks optimize parameters like mixing efficiency and catalyst loading .
Notes
- Data Contradictions : Evidence on pyrrolidine derivatives (e.g., piperidine analogs in ) may suggest conflicting reactivity trends; cross-validation with quantum mechanical calculations is advised.
- Methodological Gaps : Limited evidence on biological activity necessitates primary assays (e.g., enzyme inhibition studies) to explore pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
